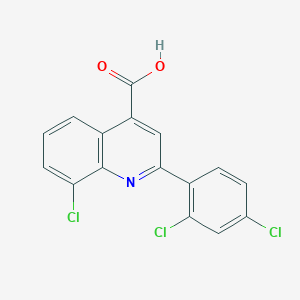

8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid” is a chemical compound used for proteomics research . It has a molecular formula of C16H8Cl3NO2 and a molecular weight of 352.61 .

Synthesis Analysis

Quinoline, the core structure of the compound, has been synthesized using various protocols reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core with chlorine atoms at the 2nd and 8th positions and a carboxylic acid group at the 4th position . The 2nd position of the quinoline core is also substituted with a 2,4-dichlorophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C16H8Cl3NO2 and a molecular weight of 352.61 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Antimicrobial and Antibiotic Applications

8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid, as part of the quinoxaline derivatives, shows promise in antimicrobial and antibiotic applications. Quinoxalines and their analogs, including this compound, have been investigated for their antitumoral properties and are used in pharmaceuticals such as echinomycin, levomycin, and actinoleutin. Their potential in treating bacterial infections and acting as catalyst ligands highlights their significance in medicinal chemistry and drug development (Aastha Pareek and Dharma Kishor, 2015).

Corrosion Inhibition

The derivatives of quinoline, including this compound, have been explored for their applications as anticorrosive materials. These compounds demonstrate significant effectiveness against metallic corrosion. Their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding makes them valuable in protecting metals from corrosion, offering potential industrial applications in materials science and engineering (C. Verma, M. Quraishi, E. Ebenso, 2020).

Agricultural Herbicides and Environmental Impact

In agriculture, derivatives of 2,4-dichlorophenyl, which is structurally similar to this compound, are used as herbicides, notably 2,4-D. These compounds control broadleaf weeds in various crops. However, the environmental impact, including potential toxicity to non-target organisms and contamination of water sources, necessitates careful management and study of these chemicals. The research underscores the importance of understanding the ecological consequences of herbicide use and developing strategies to mitigate negative impacts (Karen Magnoli et al., 2020).

Biocatalyst Inhibition and Industrial Applications

Quinoline carboxylic acids, through their structural diversity, play a role in the inhibition of biocatalysts. This inhibition has implications for the production of biofuels and other biorenewable chemicals. Understanding the mechanisms through which these compounds inhibit microbial growth and metabolism can aid in the development of more robust microbial strains for industrial biotechnology applications (L. Jarboe, Liam A. Royce, Ping-huai Liu, 2013).

Optoelectronic Materials

The rigid, planar structure of quinoxalines, including this compound derivatives, makes them ideal candidates for optoelectronic materials. Their excellent π–π stacking ability is leveraged in the design of n-type semiconductors, sensors, and other electronic devices. This highlights the compound's relevance not only in pharmaceuticals but also in the field of materials science, particularly in the development of advanced electronic and optoelectronic devices (J. Segura et al., 2015).

Propriétés

IUPAC Name |

8-chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO2/c17-8-4-5-10(13(19)6-8)14-7-11(16(21)22)9-2-1-3-12(18)15(9)20-14/h1-7H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKWXYYUEZWSOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2536115.png)

![N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2536116.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2536117.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2536122.png)

![N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide](/img/structure/B2536126.png)